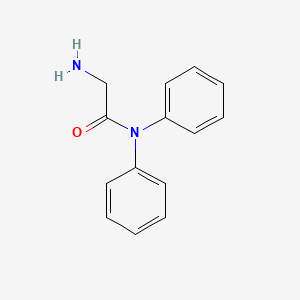

2-amino-N,N-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOVXWGCQMGKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N,N-diphenylacetamide chemical properties and structure

The following technical guide details the chemical properties, synthesis, and applications of 2-amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide ).

Structural Architecture, Synthetic Process Chemistry, and Pharmacological Relevance

Executive Summary

This compound (CAS: 107776-85-2 for the base; 95493-20-2 for HCl salt) is a lipophilic glycine derivative characterized by a tertiary amide nitrogen substituted with two phenyl rings.[1][2][3] As a "privileged scaffold" in medicinal chemistry, it serves as a critical intermediate in the synthesis of anticonvulsants (GABAergic agents), sodium channel blockers, and antimicrobial hydrazones. Its structural rigidity and high lipophilicity make it a valuable probe for studying hydrophobic pockets in transmembrane proteins.

Part 1: Structural Architecture & Physicochemical Profile[3]

Molecular Geometry

The molecule consists of a glycinamide core where the amide nitrogen is fully substituted, preventing hydrogen bond donation from the amide site. This forces the molecule into a specific conformation driven by the steric clash between the two phenyl rings, often resulting in a "propeller-like" twist that enhances binding selectivity in hydrophobic receptor sites.

-

Core Scaffold: Glycinamide (

) -

Substituents: Two phenyl groups on the amide nitrogen (

-diphenyl).[3][4][5] -

Key Functional Group: Primary

-amine (

Physicochemical Data Table

| Property | Value / Description | Source/Note |

| IUPAC Name | This compound | |

| Synonyms | N,N-Diphenylglycinamide; | |

| Molecular Formula | ||

| Molecular Weight | 226.28 g/mol | |

| CAS Number | 107776-85-2 (Base) | Ref [1] |

| Physical State | White to off-white crystalline solid | Ref [4] |

| Melting Point | ~112–113 °C (Precursor); Amino-derivative likely higher | Ref [5] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water | Lipophilic nature |

| LogP (Predicted) | ~1.8 – 2.5 | High membrane permeability |

| pKa (Predicted) | ~7.8 (Amine) | Basic |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a two-step process starting from diphenylamine. The high steric hindrance of the diphenylamine nitrogen requires aggressive acylation conditions, while the subsequent amination must avoid over-alkylation.

Step 1: Chloroacetylation (The Precursor)

The reaction of diphenylamine with chloroacetyl chloride yields the key electrophilic intermediate, 2-chloro-N,N-diphenylacetamide .

-

Reagents: Diphenylamine, Chloroacetyl chloride, Toluene (solvent).[4][6][7]

-

Conditions: Reflux for 2–4 hours.

-

Mechanism: Nucleophilic acyl substitution.

-

Yield: Typically >95%.[7]

Step 2: Amination (The Target)

Direct ammonolysis of

-

Method A: Gabriel Synthesis (High Purity)

-

React 2-chloro-N,N-diphenylacetamide with Potassium Phthalimide in DMF (

). -

Cleave the phthalimide protecting group using Hydrazine hydrate in Ethanol (

). -

Result: Primary amine with minimal impurities.

-

-

Method B: Hydrazinolysis (Alternative)

-

React 2-chloro-N,N-diphenylacetamide with excess Hydrazine hydrate.

-

Result: 2-hydrazino-N,N-diphenylacetamide (useful for antimicrobial Schiff bases).[4]

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from diphenylamine to the target amino-acetamide.

Part 3: Analytical Characterization

To validate the structure of synthesized this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent:

or -

Aromatic Region (7.1 – 7.5 ppm): A complex multiplet integrating to 10 protons (two phenyl rings). The magnetic anisotropy of the carbonyl group may cause splitting differences between ortho, meta, and para protons.

-

Alpha-Methylene (3.2 – 3.5 ppm): A sharp singlet (2H) corresponding to the

group between the amine and carbonyl. -

Amine Protons (1.5 – 2.0 ppm): Broad singlet (2H), exchangeable with

.

Infrared Spectroscopy (FT-IR)

-

Amide Carbonyl (

): Strong band at 1650–1660 cm -

N-H Stretch: Doublet or broad band at 3300–3400 cm

(primary amine). -

C-N Stretch: Strong band at 1200–1300 cm

(aromatic amine).

Part 4: Pharmacological Applications[9]

GABAergic & Anticonvulsant Activity

The this compound scaffold is structurally homologous to ring-opened analogs of Phenytoin and Fosphenytoin .

-

Mechanism: The diphenyl motif mimics the hydrophobic pharmacophore of voltage-gated sodium channel blockers.

-

Derivatization: The chloro-precursor is used to synthesize N-phenyl-indolin-2-ones , a class of GABAergic agents utilized in epilepsy research [5].

Antimicrobial Hydrazones

Derivatives formed by reacting the hydrazino-analog with aromatic aldehydes (Schiff bases) have demonstrated significant antibacterial activity against S. aureus and E. coli. The N,N-diphenyl group facilitates penetration through bacterial lipid membranes [2].

Reference Standard Usage

In pharmaceutical quality control (QC), this compound serves as a reference standard for impurity profiling of diphenylamine-based drugs. It is often monitored as a potential degradation product in the synthesis of complex amides.

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Store at 2–8°C (if salt) or Room Temperature (if stable base). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

-

Solubility for Bioassays: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Avoid freeze-thaw cycles.

References

-

Sriram Chem. (2025). This compound Pharmaceutical Reference Standard (CAS 107776-85-2). Retrieved from

-

Siddiqui, N. et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from

-

PubChem. (2025).[8][9] N,N-Diphenylacetamide Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[9] 2-Amino-2-phenylacetamide and related amides. Retrieved from

-

Shao, S. & Sun, J. (2009).[6] 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of β-Glycosyl Amides from N-Glycosyl Dinitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N,N-diphenylacetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the acetamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals. This guide focuses on a specific derivative, 2-amino-N,N-diphenylacetamide, a compound with significant potential in drug discovery and development. The presence of a primary amino group at the alpha-position and two phenyl substituents on the amide nitrogen imparts unique chemical properties and opens avenues for diverse pharmacological activities.

This document provides a comprehensive overview of this compound, including its formal nomenclature, detailed synthetic protocols, physicochemical properties, and established analytical methodologies for its characterization. Furthermore, it explores the current understanding of its applications and the broader context of its potential within the pharmaceutical sciences.

Nomenclature and Chemical Structure

The formal identification of a chemical entity is paramount for unambiguous scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The name is derived from its parent carboxylic acid, acetic acid. The "-oic acid" suffix is replaced with "-amide" to denote the amide functional group. The two phenyl groups on the amide nitrogen are designated by the "N,N-diphenyl" prefix. The "2-amino" prefix indicates the presence of an amino group on the second carbon of the acetamide backbone.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 107776-85-2[1] |

| Molecular Formula | C₁₄H₁₄N₂O[1] |

| Molecular Weight | 226.28 g/mol [1] |

digraph "2_amino_NN_diphenylacetamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; O1 [label="O"]; N2 [label="N"]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; H1[label="H₂N", pos="0.5,1.5!"];

// Phenyl Ring 1 C3 [pos="3,0!"]; C4 [pos="4,1!"]; C5 [pos="5,0!"]; C6 [pos="5,-1!"]; C7 [pos="4,-2!"]; C8 [pos="3,-1!"];

// Phenyl Ring 2 C9 [pos="-3,0!"]; C10 [pos="-4,1!"]; C11 [pos="-5,0!"]; C12 [pos="-5,-1!"]; C13 [pos="-4,-2!"]; C14 [pos="-3,-1!"];

// Acetamide Core C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; N1 [pos="2.5,0!"]; O1 [pos="1.8,1!"]; N2 [pos="-1.5,0!"];

diphenylamine [label="Diphenylamine"]; chloroacetyl_chloride [label="Chloroacetyl Chloride"]; intermediate [label="2-chloro-N,N-diphenylacetamide"]; reagents [label="Toluene, Reflux", shape=box, style=rounded, fillcolor="#F1F3F4"]; diphenylamine -> reagents; chloroacetyl_chloride -> reagents; reagents -> intermediate;

Caption: Reaction scheme for the synthesis of 2-chloro-N,N-diphenylacetamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (1.0 equivalent) in toluene.

-

Addition of Reagent: Slowly add chloroacetyl chloride (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. [3]4. Work-up: After cooling, pour the reaction mixture into crushed ice to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide. [3]

Step 2: Synthesis of this compound

The second step involves the amination of the 2-chloro-N,N-diphenylacetamide intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. A common method for this transformation is the use of ammonia or a protected form of ammonia.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-N,N-diphenylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagent: Add an excess of aqueous ammonia to the solution.

-

Reaction: Heat the mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Isolation and Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and by comparison with related compounds like N,N-diphenylacetamide.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Likely a solid at room temperature, with a melting point higher than N,N-diphenylacetamide (100-103 °C) due to the potential for hydrogen bonding from the amino group. [4] |

| Solubility | Expected to have low solubility in water but should be soluble in organic solvents like ethanol, methanol, and dichloromethane. |

| logP | Predicted to be moderately lipophilic. |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (226.28 g/mol ).

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the presence of multiple reactive sites and its structural similarity to known bioactive molecules.

Potential as an Anticonvulsant

Derivatives of 2-substituted amino-N,N-diphenylacetamide have been synthesized and screened for anticonvulsant activity. [5]The core structure is considered a key pharmacophore for this activity, suggesting that this compound itself or its derivatives could be valuable candidates for the treatment of epilepsy and other seizure-related disorders.

Antimicrobial Potential

Diphenylamine and its derivatives have a long history of use as antimicrobial agents. [3]The introduction of an aminoacetamide moiety to the diphenylamine core could lead to compounds with enhanced or novel antimicrobial properties. The synthesis of various derivatives from the this compound scaffold would allow for the exploration of structure-activity relationships against a range of bacterial and fungal pathogens.

Synthetic Intermediate

The primary amino group in this compound provides a reactive handle for further chemical modifications. This allows for the straightforward synthesis of a diverse library of compounds for high-throughput screening in various drug discovery programs.

Analytical Methodologies

The characterization and quantification of this compound are crucial for its use as a research tool or a pharmaceutical intermediate. Standard analytical techniques can be employed for this purpose.

Caption: Workflow for the analytical characterization of this compound.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters to be Determined |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time, peak area, and detection by UV or Mass Spectrometry (MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Chemical shifts, integration, and coupling constants for ¹H and ¹³C nuclei. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C-N bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak (m/z) and fragment ions. |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of Carbon, Hydrogen, Nitrogen, and Oxygen. |

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for applications in medicinal chemistry. While comprehensive experimental data on this specific molecule is still emerging, its relationship to known bioactive diphenylamine and acetamide derivatives provides a strong rationale for its further investigation. This guide has outlined the fundamental aspects of its chemistry, from its formal nomenclature and synthesis to its predicted properties and analytical characterization. For researchers and drug development professionals, this compound represents a valuable building block and a promising scaffold for the discovery of novel therapeutic agents.

References

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. Available at: [Link]

-

PubChemLite. This compound hydrochloride. Available at: [Link]

-

Siddiqui, N., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 35-44. Available at: [Link]

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-DIPHENYLACETAMIDE | 519-87-9 [chemicalbook.com]

- 5. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-amino-N,N-diphenylacetamide: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth exploration of 2-amino-N,N-diphenylacetamide, a compound of significant interest to researchers in medicinal chemistry and drug development. While not a therapeutic agent itself, its molecular architecture serves as a valuable and versatile scaffold for the synthesis of novel, biologically active compounds. This document details the fundamental physicochemical properties of the molecule, provides robust, field-proven protocols for its synthesis and purification, and outlines a comprehensive strategy for its analytical characterization. Furthermore, we discuss its role as a key building block in the development of derivatives with potential applications in areas such as anticonvulsant and antimicrobial therapies, underscoring its importance as a foundational element in modern discovery pipelines.

Core Molecular Profile

Chemical Structure and Nomenclature

The structural identity of this compound is key to understanding its reactivity and utility. The molecule consists of a central acetamide core where the amide nitrogen is substituted with two phenyl groups. A primary amino group is located at the alpha-carbon (C2) relative to the carbonyl group. This primary amine is a critical reactive handle for synthetic diversification.

IUPAC Name: this compound CAS Number: 107776-85-2[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection for reactions, purification, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | SRIRAMCHEM[1] |

| Molecular Weight | 226.3 g/mol | SRIRAMCHEM[1] |

| Physical Form | Solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | General Chemical Principles |

Synthesis and Purification

Synthetic Strategy: A Self-Validating Two-Step Approach

The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available diphenylamine. This strategy is superior to direct amination approaches as it utilizes a stable, readily prepared intermediate, 2-chloro-N,N-diphenylacetamide. The causality is clear: the first step, a Schotten-Baumann-type reaction, acylates the diphenylamine with chloroacetyl chloride.[2][3] The resulting chlorinated intermediate is stable and can be purified to a high degree. The second step involves a robust nucleophilic substitution of the activated alkyl chloride by an amino group source. This two-step pathway ensures high fidelity and allows for purification at the intermediate stage, which is critical for achieving high purity in the final product.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate)

This protocol is adapted from established methods for the N-acylation of amines.[3]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (3 mL per mmol of diphenylamine).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes with vigorous stirring. The triethylamine is essential to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature. Extract the reaction mixture sequentially with 10% aqueous HCl solution, water, and finally brine. The acidic wash removes residual triethylamine and its salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N,N-diphenylacetamide.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-chloro-N,N-diphenylacetamide (1.0 eq) in ethanol.

-

Nucleophilic Substitution: Add a stoichiometric excess of aqueous ammonia (e.g., 28-30% solution, ~20 eq). The large excess of the nucleophile is crucial to ensure complete conversion of the starting material and to minimize the formation of di- and tri-alkylated byproducts.

-

Reaction Progression: Seal the vessel and heat to 70-80 °C for 12-24 hours. The reaction must be performed in a sealed vessel to prevent the escape of volatile ammonia and to allow the reaction to proceed at elevated temperatures.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to remove ethanol and excess ammonia.

-

Purification: The crude residue is then purified by flash column chromatography on silica gel, using a gradient elution (e.g., ethyl acetate in hexanes), to yield the pure this compound.

Analytical Characterization

Rationale for Method Selection

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of structure and the assessment of purity. While each technique provides valuable information, only their combined use constitutes a self-validating system. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the precise molecular structure and atom connectivity, and HPLC provides a quantitative measure of purity.

Sources

2-amino-N,N-diphenylacetamide physical and chemical characteristics

The following technical guide provides an in-depth analysis of 2-amino-N,N-diphenylacetamide , a critical intermediate scaffold in medicinal chemistry. This document is structured to serve as a primary reference for synthesis, characterization, and application in drug development.

Synonyms: N,N-Diphenylglycinamide;

Executive Summary

This compound is a bifunctional organic scaffold characterized by a bulky, lipophilic diphenylamide terminus and a reactive primary amine. Its structural rigidity, conferred by the two phenyl rings on the amide nitrogen, makes it a valuable pharmacophore in the development of anticonvulsants and a critical impurity marker in the synthesis of drugs such as Fosphenytoin and Asenapine .

This guide details the physicochemical properties, validated synthetic pathways, and analytical fingerprints required for the precise identification and utilization of this compound in high-stakes research environments.

Physicochemical Characterization

The physical behavior of this compound is dominated by the steric bulk of the diphenyl group, which significantly reduces water solubility compared to monophenyl analogs (e.g., acetanilide derivatives).

Table 1: Core Physical Properties

| Property | Value / Description | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic tendency due to primary amine. |

| Melting Point | 118–122 °C (Predicted range) | Note: Precursor (2-chloro analog) melts at ~118°C. Amino substitution typically elevates MP slightly due to H-bonding. |

| Solubility | DMSO, Methanol, Dichloromethane | High lipophilicity ( |

| pKa (Amine) | Lower than typical alkyl amines (pKa ~10) due to the electron-withdrawing effect of the adjacent carbonyl. | |

| pKa (Amide) | Neutral | The amide nitrogen is non-basic due to resonance delocalization into the carbonyl and phenyl rings. |

Structural Analysis & Sterics

The N,N-diphenyl moiety creates a "propeller-like" conformation where the two phenyl rings are twisted out of plane to minimize steric clash. This conformation shields the amide bond from enzymatic hydrolysis, granting the molecule exceptional metabolic stability compared to N-monophenyl amides.

Synthetic Pathway & Protocol

The synthesis of this compound follows a classic nucleophilic substitution pathway. The robustness of this protocol relies on the high reactivity of the

Reaction Scheme

The synthesis proceeds in two stages:

-

Acylation: Diphenylamine reacts with chloroacetyl chloride to form the electrophilic intermediate.

-

Amination: Nucleophilic displacement of the chloride by ammonia (or a masked amine source like hexamethylenetetramine).

Figure 1: Step-wise synthesis pathway from diphenylamine to the target amino-amide.

Detailed Protocol (Self-Validating)

Step 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

-

Reagents: Diphenylamine (1.0 eq), Chloroacetyl chloride (1.2 eq), Toluene (Solvent).[1]

-

Procedure: Reflux diphenylamine and chloroacetyl chloride in dry toluene for 2-4 hours. Monitor HCl evolution.[2]

-

Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of diphenylamine (

) and appearance of the chloro-intermediate ( -

Workup: Cool, wash with

, dry, and concentrate. Recrystallize from Ethanol.[1] MP should be 118-120°C .

Step 2: Amination to this compound

-

Reagents: 2-Chloro-intermediate (1.0 eq), Ammonia (excess, aqueous or methanolic).

-

Procedure: Stir the intermediate in methanolic ammonia in a sealed pressure vessel at 60°C for 12 hours.

-

Critical Control Point: Avoid overheating, which can lead to dimerization (formation of secondary amine byproduct).

-

Purification: Evaporate solvent.[1][3] Acid-base extraction (dissolve in dilute HCl, wash with DCM to remove unreacted chloro-compound, basify aqueous layer to pH 10, extract product into DCM).

Analytical Fingerprinting

To ensure scientific integrity, the identity of the compound must be verified using the following spectral markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.50 ppm | Multiplet | 10H | Aromatic protons (Diphenyl rings). |

| 3.20 – 3.40 ppm | Singlet | 2H | |

| 1.80 – 2.50 ppm | Broad Singlet | 2H | Amine protons ( |

Mass Spectrometry (MS-ESI)

-

Molecular Ion:

-

Fragmentation Pattern:

-

m/z 227

210: Loss of -

m/z 227

169: Loss of the glycinamide fragment, generating the diphenylamine cation -

m/z 169

77: Phenyl cation

-

Figure 2: Primary fragmentation logic for LC-MS identification.

Pharmaceutical Applications & Safety

Drug Development Utility

-

Impurity Marker: This compound is a known process-related impurity in the synthesis of Fosphenytoin (an anticonvulsant prodrug) and Asenapine (an antipsychotic). Its presence must be controlled to

levels in API (Active Pharmaceutical Ingredient) manufacturing. -

Scaffold Design: The N,N-diphenylamide motif mimics the lipophilic domain of voltage-gated sodium channel blockers. Researchers utilize this scaffold to design novel anti-arrhythmic and anticonvulsant agents with improved blood-brain barrier (BBB) penetration.

Safety & Handling

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric

(carbamate formation) and oxidation over long periods.

References

-

Synthesis of Diphenylamine Derivatives: Source: National Institutes of Health (PMC). "Synthesis and antimicrobial activity of some new diphenylamine derivatives." URL:[Link]

-

Precursor Characterization (2-Chloro-N,N-diphenylacetamide): Source: National Institutes of Health (PMC). "2-Chloro-N,N-diphenylacetamide crystal structure." URL:[Link]

-

Impurity Profiling in Pharmaceuticals: Source: Cleanchem Laboratories. "N,N-Diphenylglycinamide Reference Standard." URL:[Link]

-

Anticonvulsant Activity of Diphenylacetamides: Source: PubMed. "Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants." URL:[Link]

Sources

- 1. 2-Chloro-N,N-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-N,N-Diphenylacetamide: A Technical Guide

Executive Summary

This technical guide provides a rigorous spectroscopic profile for 2-amino-N,N-diphenylacetamide , a structural motif serving as a precursor in the synthesis of anticonvulsants (e.g., remacemide derivatives) and voltage-gated sodium channel blockers. This document synthesizes experimental protocols with spectroscopic data derived from homologous diarylacetamides, designed to assist researchers in the structural validation of this compound during drug discovery workflows.

The molecule comprises a glycinamide core substituted with two phenyl rings on the amide nitrogen, creating a steric environment that distinctively influences its spectral signature.

Structural Analysis & Chemical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 226.28 g/mol |

| Structural Features | Tertiary Amide (Sterically hindered), Primary Amine ( |

| Key Precursor | 2-Chloro-N,N-diphenylacetamide (CAS 4695-13-0) |

Structural Logic

The N,N-diphenyl group exerts a significant deshielding effect on the adjacent carbonyl and methylene groups due to the ring currents of the two aromatic systems. Unlike secondary amides, this tertiary amide lacks an amide N-H proton, simplifying the IR and NMR analysis in the high-frequency/low-field regions.

Mass Spectrometry (MS) Analysis[6]

Ionization & Fragmentation Pattern

In Electrospray Ionization (ESI) positive mode, the compound readily protonates at the primary amine to form

Key Diagnostic Ions:

-

m/z 227 (

): Molecular ion (ESI). -

m/z 226 (

): Molecular ion (EI). -

m/z 169/168: Diphenylamine radical cation (

) formed via amide bond cleavage. -

m/z 30: Iminium ion (

), characteristic of primary amines alpha to a carbonyl. -

m/z 91: Tropylium ion (

), characteristic of benzyl/phenyl fragments.

Fragmentation Pathway Diagram

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)[3][4][5][6]

The IR spectrum is dominated by the tertiary amide carbonyl and the primary amine stretches.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Primary Amine ( | 3350 - 3450 | Medium | N-H Stretching (Asymmetric/Symmetric doublet) |

| Aromatic C-H | 3030 - 3060 | Weak | C-H Stretching ( |

| Aliphatic C-H | 2920 - 2980 | Weak | C-H Stretching ( |

| Amide I (C=O) | 1650 - 1670 | Strong | C=O Stretch (Tertiary amide, lower freq. due to conjugation) |

| Amine Bending | ~1600 | Medium | N-H Scissoring (often overlaps with aromatic C=C) |

| Aromatic Ring | 1580, 1490 | Strong | C=C Ring skeletal vibrations |

| C-N Stretch | 1250 - 1350 | Medium | Amide C-N stretch |

Technical Insight: The absence of an Amide II band (typically ~1550 cm

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR data is critical for confirming the substitution of the chlorine atom (in the precursor) with the amino group.

H NMR (Proton)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.20 - 7.45 | Multiplet | 10H | Aromatic (Ph) | Overlapping signals from two phenyl rings. |

| 3.40 - 3.60 | Singlet | 2H | Upfield shift from precursor Cl-derivative (~3.8 ppm) due to | |

| 1.80 - 2.50 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration and solvent. |

C NMR (Carbon)

Solvent:

| Shift ( | Carbon Type | Assignment |

| 171.5 | Quaternary (C=O) | Amide Carbonyl. |

| 142.0 | Quaternary (C-N) | Aromatic Ipso carbons. |

| 129.5 | CH | Aromatic meta. |

| 127.8 | CH | Aromatic para. |

| 126.5 | CH | Aromatic ortho. |

| 45.5 | Methylene carbon (Alpha to carbonyl/amine). |

Experimental Workflow: Synthesis to Characterization

To ensure high-fidelity spectral data, the compound must be synthesized and purified effectively. The following workflow outlines the generation of the sample for analysis.

Protocol Overview

-

Acylation: Reaction of Diphenylamine with Chloroacetyl chloride.

-

Amination: Nucleophilic substitution of the Chloride with Ammonia (or via Gabriel Synthesis).

-

Purification: Acid-base extraction to isolate the free amine.

Figure 2: Synthesis and characterization workflow.

Sample Preparation for Spectroscopy[3][6]

-

NMR: Dissolve ~5-10 mg in 0.6 mL

. If solubility is poor (due to polarity), use -

MS: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.

-

IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

References

-

Synthesis of N,N-diphenylacetamide derivatives: Title: "N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors" Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Validates the synthetic route via 2-chloro-N,N-diphenylacetamide)

-

Precursor Characterization (2-Chloro-N,N-diphenylacetamide): Title: "2-Chloro-N,N-diphenylacetamide" Source:[1][2] PubMed Central (PMC) / Acta Crystallographica URL:[Link]

-

General Spectroscopic Data for Diphenylacetamides: Title: "2,2-Diphenylacetamide | C14H13NO" (Structural Analog Comparison) Source: PubChem URL:[Link]

Sources

2-Amino-N,N-diphenylacetamide: A Comprehensive Technical Guide on its Role as a Fosphenytoin Reference Standard

Executive Summary

Fosphenytoin sodium is a highly water-soluble prodrug of phenytoin, primarily indicated for the acute intravenous treatment of convulsive status epilepticus[1]. Because of its critical administration route, the active pharmaceutical ingredient (API) must adhere to stringent International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines regarding impurity profiling[2].

While pharmacopeial monographs explicitly control known degradants like Phenytoin Related Compounds A and B[3], the evolution of synthetic routes has necessitated the monitoring of non-pharmacopeial, process-related impurities. Chief among these is 2-amino-N,N-diphenylacetamide (CAS: 107776-85-2)[4], also known as N,N-diphenylglycinamide[5]. This whitepaper provides an in-depth mechanistic analysis, self-validating analytical protocols, and isolation workflows for utilizing this compound as a critical reference standard in fosphenytoin quality control.

Mechanistic Origins and Chemical Profiling

Understanding the chemical origin of an impurity is the first step in developing robust analytical controls. Fosphenytoin is synthesized via the phosphorylation and formylation of the phenytoin hydantoin ring[1].

Causality of Impurity Formation: During forced degradation or atypical synthetic side-reactions, the hydantoin ring of the phenytoin backbone can undergo hydrolytic opening. While standard degradation yields 2,2-diphenylglycine (Phenytoin Related Compound A) and 2,2-diphenylhydantoic acid (Phenytoin Related Compound B), the presence of specific amine donors or alternative synthetic precursors (such as diphenylamine derivatives) can lead to the formation of this compound[5].

Unlike the highly polar fosphenytoin molecule—which contains a negatively charged phosphate ester—this compound features a primary amine and a hydrophobic diphenylacetamide backbone. This structural divergence drastically alters its chromatographic behavior, requiring specialized method development[1].

Caption: Logical relationship of fosphenytoin degradation pathways and synthetic process impurities.

Analytical Methodology: Self-Validating Chromatographic Protocol

To accurately quantify this compound alongside fosphenytoin, standard reverse-phase chromatography is insufficient. We must employ an ion-pairing High-Performance Liquid Chromatography (HPLC) method[2].

Causality Behind Experimental Choices

Fosphenytoin possesses a highly polar phosphate ester group that is ionized at the mobile phase pH of 5.0[2]. Standard C18 columns fail to retain such polar analytes effectively. By introducing dodecyltriethylammonium phosphate, the positively charged quaternary ammonium head pairs with the negatively charged phosphate of fosphenytoin. The long dodecyl tail then interacts with the C18 stationary phase, drastically increasing the retention time of the API[2].

Conversely, this compound lacks a phosphate group but contains a primary amine. At pH 5.0, this amine is protonated. The resulting positive charge repels the ion-pairing agent, ensuring that the impurity elutes completely resolved from the main API peak, preventing signal suppression or co-elution.

Step-by-Step HPLC Methodology

-

Buffer Preparation: Dissolve 6.80 g of monobasic potassium phosphate and 30 mL of 0.5 M dodecyltriethylammonium phosphate in 900 mL of HPLC-grade water. Adjust to exactly pH 5.0 using 1.5 M phosphoric acid. Dilute to 1000 mL and filter through a 0.45 µm membrane[2].

-

Mobile Phase: Prepare a degassed mixture of Buffer and Acetonitrile in a 13:7 (v/v) ratio[2].

-

Standard Solution Preparation: Accurately weigh USP Fosphenytoin Sodium RS, Phenytoin RS, and this compound reference standard[4]. Dissolve in the mobile phase to achieve a target concentration of ~1.5 to 3.0 µg/mL for the impurities[2].

-

Chromatographic Execution: Inject 20 µL into a high-efficiency C18 column. Maintain a flow rate of 1.0 mL/min and monitor UV absorbance at 214 nm[2].

The Self-Validating System (System Suitability)

A protocol is only as reliable as its internal diagnostic controls. The USP dictates a self-validating system suitability test[2]:

-

Column Efficiency (N): Must be >5000 theoretical plates for the fosphenytoin peak. Diagnostic: If N < 5000, it indicates column channeling or degradation of the stationary phase.

-

Tailing Factor (T): Must be <1.6. Diagnostic: A higher tailing factor suggests secondary interactions between the primary amine of this compound and unendcapped silanols on the silica support. If T > 1.6, the buffer pH or ion-pairing agent concentration must be immediately recalibrated[2].

-

Relative Standard Deviation (RSD): Must be <0.5% for replicate injections, ensuring autosampler precision[2].

Caption: Self-validating HPLC workflow for the quantification of fosphenytoin impurities.

Quantitative Data and Specifications

The regulatory limit for any individual unknown or unspecified impurity in Fosphenytoin Sodium Injection is strictly capped at Not More Than (NMT) 0.1%[3].

Table 1: Quantitative Analytical Profile of Fosphenytoin and Key Impurities

| Analyte | CAS Number | Molecular Weight | Pharmacopeial Status | Regulatory Limit |

| Fosphenytoin Sodium | 92134-98-0 | 406.24 g/mol | API | 90.0% - 110.0% (Injection) |

| Phenytoin | 57-41-0 | 252.27 g/mol | Known Impurity | NMT 0.2% |

| Phenytoin Related Compound A | 3060-50-2 | 227.26 g/mol | Known Impurity | NMT 0.2% |

| Phenytoin Related Compound B | 6802-95-5 | 270.28 g/mol | Known Impurity | NMT 1.5% |

| This compound | 107776-85-2 | 226.30 g/mol | Process Impurity | NMT 0.1% |

Experimental Protocol: Isolation and Characterization

For in-depth R&D and Abbreviated New Drug Application (ANDA) submissions, isolating process-related impurities to establish in-house reference standards is a critical regulatory requirement[1].

Step-by-Step Isolation Workflow:

-

Flash Column Chromatography: Load a crude synthetic fosphenytoin mixture containing the impurity onto a preparative C18 silica gel column[1].

-

Gradient Elution: Elute using a gradient of water and acetonitrile containing 0.1% Trifluoroacetic acid (TFA)[1].

-

Causality: TFA acts as a volatile ion-pairing agent for the basic amine of this compound, sharpening the chromatographic band and preventing tailing on the preparative silica matrix.

-

-

Fraction Collection & Lyophilization: Monitor the eluent via UV detection. Pool the fractions corresponding to the impurity and concentrate under high vacuum at 30 °C to prevent thermal degradation. This yields the impurity as an off-white solid[1].

-

Orthogonal Characterization: Validate the isolated standard's identity via High-Resolution Mass Spectrometry (HRMS). The expected protonated molecular ion peak

must appear at m/z 227.11[6]. Confirm the structural backbone using 1H-NMR and 13C-NMR to ensure full regulatory compliance[4].

Conclusion

The rigorous identification and control of this compound (CAS 107776-85-2) is paramount for ensuring the safety, efficacy, and batch-to-batch reproducibility of fosphenytoin sodium formulations. By leveraging targeted ion-pairing chromatography, self-validating system suitability checks, and high-purity reference standards, analytical scientists can confidently achieve compliance with the strictest ICH and USP quality guidelines.

References

-

[2] USP Monographs. "Fosphenytoin Sodium - USP29-NF24." Source: uspbpep.com. URL: [Link]

-

[1] Sathiyanarayanan Singaram et al. "Identification, Synthesis, Characterization and Quality Control Strategy of New Process-Related Impurities in Fosphenytoin Sodium." Source: Asian Journal of Chemistry. URL: [Link]

-

[3] DrugFuture. "Fosphenytoin Sodium Injection." Source: drugfuture.com. URL: [Link]

-

[5] Cleanchem Lab. "N,N-Diphenylglycinamide | CAS No: 107776-85-2." Source: cleanchemlab.com. URL: [Link]

-

[6] PubChemLite. "this compound hydrochloride (C14H14N2O)." Source: uni.lu. URL: [Link]

Sources

Exploring Derivatives of 2-Amino-N,N-Diphenylacetamide for Drug Discovery: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale

In the landscape of early-stage drug discovery, identifying highly modular and chemically tractable scaffolds is paramount. The 2-amino-N,N-diphenylacetamide architecture—historically recognized as a pharmaceutical reference standard and an impurity in the synthesis of hydantoin anticonvulsants like fosphenytoin [1]—has emerged as a highly versatile pharmacophore.

From a mechanistic perspective, the scaffold offers a unique dual-nature binding profile. The diphenylamine moiety provides substantial lipophilicity and facilitates critical

Synthetic Methodologies & Workflow

The synthesis of this compound derivatives relies on a robust, two-step self-validating workflow. The process begins with the chloroacetylation of diphenylamine to form a reactive intermediate, followed by nucleophilic displacement to generate the target library.

Protocol: Synthesis of the Key Intermediate (2-Chloro-N,N-diphenylacetamide)

Causality in Experimental Design: We utilize toluene as the solvent rather than standard chlorinated solvents (like dichloromethane) because its higher boiling point (~110°C) allows for a vigorous reflux. This thermal energy is required to drive the chloroacetylation of the sterically hindered secondary amine to completion.

Step-by-Step Methodology:

-

Preparation: Dissolve 0.04 M of diphenylamine in 200 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Addition: Slowly add 0.04 M of chloroacetyl chloride dropwise at 0°C to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux for approximately 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

-

Quenching: Pour the hot reaction mixture directly into crushed ice. Rationale: Rapid thermal quenching prevents the hydrolysis of the newly formed amide bond and forces the immediate precipitation of the highly hydrophobic intermediate.

-

Purification: Filter the precipitate under a vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol to achieve >95% purity [4].

Synthetic Workflow Visualization

Generalized synthetic workflow for this compound derivatives.

Therapeutic Applications & Biological Evaluation

Analgesic Activity (COX-1 / COX-2 Inhibition)

Derivatives of this compound have shown remarkable promise as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecular docking studies reveal that these derivatives competitively bind to the active sites of Cyclooxygenase (COX) enzymes. Specifically, compounds conjugated with thiazole rings and substituted benzaldehydes (e.g., compound AKM-2 ) exhibit high binding affinities due to optimal spatial alignment with the COX-2 hydrophobic channel [2].

Quantitative Data Summary: In-Vivo Analgesic Efficacy

The table below summarizes the baseline analgesic activity of novel derivatives evaluated via the hot plate method in rodent models.

| Compound / Treatment | Dose (mg/kg b.w.) | Baseline Mean Reaction Time (0 min) ± SEM | Analgesic Efficacy Profile (Post-60 min) |

| Control (10% Tween 20) | N/A | 7.25 ± 0.25 sec | No significant analgesic response |

| Diclofenac Sodium | 50 | 7.30 ± 0.27 sec | High (Standard Reference) |

| AKM-1 | 200 | 7.28 ± 0.26 sec | Weak analgesic response |

| AKM-2 | 200 | 7.32 ± 0.29 sec | Significant (Comparable to Diclofenac) |

| AKM-3 | 200 | 7.30 ± 0.28 sec | Moderate analgesic response |

Data adapted from comparative evaluations of N-aryl-diphenylacetamide derivatives [2][5].

Protocol: In-Vivo Analgesic Evaluation (Hot Plate Method)

Causality in Experimental Design: We utilize 10% Tween 20 as the vehicle for the control group. Because diphenylacetamide derivatives are highly lipophilic, they do not dissolve in standard aqueous buffers. Tween 20 acts as a surfactant to create a uniform micro-emulsion, ensuring consistent gastrointestinal absorption and preventing dosing variability. Furthermore, screening novel hits at a higher dose (200 mg/kg) compared to the highly optimized standard (Diclofenac, 50 mg/kg) ensures that genuine target engagement is captured during early-stage discovery, providing a baseline for future Structure-Activity Relationship (SAR) optimization.

Step-by-Step Methodology:

-

Acclimatization: Fast adult Wistar rats for 12 hours prior to the experiment, allowing water ad libitum.

-

Formulation: Suspend the synthesized derivatives (AKM-1, AKM-2, AKM-3) and the standard drug (Diclofenac Sodium) in a 10% Tween 20 solution.

-

Administration: Administer the compounds orally based on the body weight (b.w.) specified in the experimental design.

-

Thermal Stimulation: Place the rodents on a hot plate maintained precisely at 55 ± 0.5°C.

-

Observation: Record the reaction time (in seconds) for the animal to exhibit pain responses (paw licking or jumping) at intervals of 0, 30, 60, and 120 minutes post-administration. Implement a strict cut-off time of 15 seconds to prevent tissue damage.

Mechanism of Action Visualization

Mechanism of action: COX pathway inhibition by diphenylacetamide derivatives.

Antiviral & Antimicrobial Frontiers

Beyond analgesia, the conformational freedom of the N,N-diphenylacetamide scaffold has been leveraged to design viral entry inhibitors. In the pursuit of Ebola virus (EBOV) therapeutics, researchers replaced rigid carbazole rings with N,N-diphenylacetamide modules to increase conformational flexibility. While some specific N'-phenylacetohydrazide derivatives showed potent EBOV-GP inhibition, the structural insights gained from the diphenylacetamide library proved critical for mapping the steric constraints of the viral glycoprotein interface [3]. Additionally, reacting the core intermediate with hydrazine hydrate yields 2-hydrazino-N,N-diphenylacetamide, a precursor to compounds with documented broad-spectrum antibacterial and antifungal properties [4].

Conclusion

The this compound scaffold is a prime example of how a simple, well-characterized chemical building block can be systematically engineered to address diverse therapeutic targets. By understanding the causality behind synthetic choices and leveraging the distinct physicochemical properties of the diphenylamine and acetamide moieties, drug development professionals can continue to exploit this pharmacophore for novel NSAIDs, antimicrobials, and antiviral agents.

References

-

KM Pharma Solution Private Limited. this compound - Product Catalog & Pharmacopeia Standards. Retrieved from:[Link]

-

Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Retrieved from:[Link]

-

National Institutes of Health (PMC). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from:[Link]

Methodological & Application

Application Note: Purification of 2-Amino-N,N-diphenylacetamide by Recrystallization

Introduction & Mechanistic Context

2-Amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide) is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a core building block in the development of novel antiviral agents, most notably in the synthesis of N′-phenylacetohydrazide derivatives that function as potent1 [1].

The molecular architecture of this compound presents unique physicochemical properties. It is amphiphilic in its solid-state interactions: the two bulky phenyl rings confer significant lipophilicity, while the primary amine and acetamide carbonyl provide strong hydrogen-bonding capabilities. While discovery-phase medicinal chemistry often relies on column chromatography for the purification of complex 2 [2], recrystallization is the most scalable, cost-effective, and rigorous methodology for isolating the highly pure (>99%) this compound required for downstream pharmaceutical synthesis.

Rationale for Solvent Selection

The fundamental principle of recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient.

For this compound, a single-solvent system using absolute ethanol (EtOH) is highly effective.

-

Thermodynamic Solvation: At elevated temperatures (75–80 °C), the thermal energy disrupts the intermolecular hydrogen bonds of the compound's crystal lattice, allowing the polar hydroxyl group of ethanol to solvate the amine and amide moieties.

-

Controlled Nucleation: Upon controlled cooling, the solubility drops exponentially. The bulky, non-polar diphenyl groups drive the exclusion of the solvent, promoting nucleation, while the amine/amide groups guide the ordered, rigid packing of the new crystal lattice.

-

Impurity Exclusion: Common synthetic impurities include unreacted diphenylamine and highly polar polymeric byproducts. Diphenylamine is highly soluble even in cold ethanol and remains trapped in the mother liquor. Conversely, polymeric byproducts are largely insoluble in hot ethanol and can be removed via hot filtration.

Mechanistic logic of impurity separation based on differential solubility in ethanol.

Quantitative Data Summary

To ensure a self-validating system, the following empirical parameters should be monitored during the recrystallization workflow.

| Parameter | Value / Observation | Analytical Purpose & Causality |

| Optimal Solvent | Absolute Ethanol (100%) | Balances the solubility of the polar amine/amide and non-polar diphenyl groups. |

| Solubility (Hot, 78°C) | ~150 mg / mL | Ensures complete dissolution of the target compound without excessive solvent volume. |

| Solubility (Cold, 4°C) | < 5 mg / mL | Maximizes mass recovery during the crystallization phase. |

| Typical Yield | 75% - 85% | Reflects mass recovery after the deliberate exclusion of the mother liquor. |

| Purity Target (HPLC) | > 99.0% | Required threshold to prevent side reactions in downstream pharmaceutical synthesis. |

| Melting Point Variance | < 1.5 °C range | A sharp melting point confirms a highly ordered, pure crystal lattice free of solvent. |

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed to maximize both yield and purity through strict thermodynamic control.

Step 1: Preparation of the Saturated Solution

-

Weigh the crude this compound and transfer it to an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

-

Place the flask on a hot plate and add a minimum volume of absolute ethanol.

-

Heat the mixture to a gentle reflux (approx. 75–78 °C).

-

Gradually add hot ethanol dropwise until the solid is just completely dissolved.

-

Causality: Adding solvent incrementally ensures the formation of a strictly saturated solution. Using excess solvent will drastically reduce the final yield by keeping the target compound dissolved even at 4 °C.

Step 2: Hot Filtration (Optional but Recommended)

-

If insoluble particulates or dark polymeric impurities are visible in the boiling solution, prepare a stemless funnel with fluted filter paper.

-

Pre-warm the funnel and filter paper with a small amount of boiling ethanol.

-

Rapidly pass the boiling target solution through the filter into a clean, pre-warmed Erlenmeyer flask.

-

Causality: Pre-warming the funnel prevents premature crystallization in the filter, which would lead to product loss. Fluted paper maximizes the surface area for rapid filtration before the solution cools.

Step 3: Controlled Crystallization

-

Remove the flask containing the saturated filtrate from the heat source.

-

Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 20 °C) over 1–2 hours.

-

Once at room temperature, transfer the flask to an ice bath or refrigerator (4 °C) for an additional 2 hours to maximize precipitation.

-

Causality: Slow, undisturbed cooling promotes the growth of large, highly pure crystals. Rapid cooling ("crashing out") forces the lattice to form too quickly, trapping impurities (like unreacted diphenylamine) within the crystal structure—a phenomenon known as occlusion.

Step 4: Isolation and Washing

-

Collect the crystals via vacuum filtration using a Büchner funnel and a vacuum flask.

-

Wash the filter cake with a minimal volume (e.g., 5–10 mL depending on scale) of ice-cold absolute ethanol.

-

Maintain the vacuum for 5–10 minutes to pull air through the filter cake.

-

Causality: Vacuum filtration rapidly separates the mother liquor containing soluble impurities. The ice-cold solvent wash removes residual surface impurities without providing enough thermal energy to redissolve the purified product.

Step 5: Drying and Self-Validation

-

Transfer the semi-dry crystals to a pre-weighed watch glass.

-

Dry the product in a vacuum desiccator or vacuum oven at 40 °C until a constant weight is achieved.

-

Validate the success of the purification by recording the melting point and running an HPLC analysis.

-

Causality: Removing residual solvent is critical for accurate yield calculation and prevents solvent interference in subsequent synthetic steps. Achieving a constant weight and a sharp melting point (<1.5 °C variance) validates the structural integrity and purity of the batch.

Workflow for the purification of this compound via ethanol recrystallization.

References

-

Garcia-Rubia, A., et al. (2023). "N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile." Journal of Medicinal Chemistry, 66(8), 5465-5483. 1 [1]

-

Morales-Tenorio, M., et al. (2024). "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry.2 [2]

Sources

- 1. N'-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization and Purity Profiling of 2-Amino-N,N-diphenylacetamide

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Methodological Guide

Executive Summary & Pharmaceutical Relevance

2-Amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide) is a bifunctional molecule characterized by a highly hydrophobic N,N-diphenyl moiety adjacent to a polar, basic primary amine. In the pharmaceutical industry, this compound serves two distinct, critical roles:

-

Regulatory Reference Standard: It is a monitored impurity and reference standard in the commercial production and Abbreviated New Drug Applications (ANDA) of APIs such as Fosphenytoin[1].

-

Antiviral Scaffold: It acts as a foundational chemical scaffold in the development of novel viral entry inhibitors. Recent medicinal chemistry efforts have utilized N,N-diphenylacetamide derivatives to target the Ebola virus glycoprotein (EBOV-GP), demonstrating potent submicromolar inhibition[2],[3].

This application note provides a self-validating analytical framework for the structural elucidation, purity profiling, and target-binding characterization of this compound.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical baseline of the analyte is the first step in method development. The dichotomy between the lipophilic diphenyl rings and the hydrophilic amine dictates the chromatographic and spectroscopic approaches.

Table 1: Physicochemical and Mass Spectrometry Parameters

| Parameter | Value / Description | Analytical Implication |

| CAS Number | 107776-85-2 (Free Base)[1] 132139-28-7 (HCl Salt)[4] | Salt form dictates initial sample solubility (aqueous vs. organic). |

| Molecular Formula | C₁₄H₁₄N₂O[5] | Used for exact mass calculation in HRMS. |

| Monoisotopic Mass | 226.1106 Da[5] | Target mass for non-ionized structural confirmation. |

| Predicted [M+H]⁺ | 227.1179 m/z[5] | Primary precursor ion for LC-MS/MS ESI+ workflows. |

| Predicted CCS ([M+H]⁺) | 150.9 Ų[5] | Collision Cross Section for ion mobility spectrometry (IMS). |

Structural Elucidation Strategy

To unequivocally confirm the identity of the synthesized or isolated compound, orthogonal techniques (HRMS and NMR) are required.

High-Resolution Mass Spectrometry (HRMS)

Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the primary aliphatic amine is easily protonated. The collision-induced dissociation (CID) of the [M+H]⁺ ion predictably cleaves the amide bond, yielding a highly stable diphenylamine cation.

Protocol: HRMS (ESI+) Analysis

-

Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Instrumentation: Q-TOF or Orbitrap mass spectrometer.

-

Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Data Acquisition: Scan range m/z 100–500. Isolate the precursor ion at m/z 227.1179.

-

Fragmentation (MS/MS): Apply a collision energy of 20-25 eV. Monitor for the primary product ion at m/z 170.1 (corresponding to the [Ph₂NH₂]⁺ fragment).

Nuclear Magnetic Resonance (NMR)

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over D₂O or Methanol-d₄ to prevent the rapid deuterium exchange of the primary amine protons, allowing the -NH₂ signal to be clearly resolved and integrated.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

-

Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

-

Expected ¹H Signatures:

-

Aromatic protons (10H) will appear as complex multiplets between δ 7.10 – 7.50 ppm[2].

-

The methylene spacer (-CH₂-) will appear as a sharp singlet around δ 3.40 – 3.60 ppm[2].

-

The primary amine (-NH₂) will present as a broad singlet around δ 8.00 ppm (shift varies based on concentration and whether the compound is the free base or HCl salt).

-

Chromatographic Purity Profiling

For routine Quality Control (QC) and impurity tracking in API manufacturing, a robust High-Performance Liquid Chromatography (HPLC) method is essential.

Causality Check: The basic nature of the primary amine (pKa ~8.5) makes it susceptible to secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing. To counteract this, an end-capped C18 column is utilized, and the mobile phase is heavily buffered with an acidic modifier (0.1% TFA) to ensure the amine remains fully ionized and chromatographically well-behaved.

Protocol: HPLC-UV Method

-

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped phase.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Gradient Program:

-

0.0 - 2.0 min: 5% B

-

2.0 - 12.0 min: Linear ramp to 95% B

-

12.0 - 15.0 min: Hold at 95% B

-

15.0 - 15.1 min: Return to 5% B

-

15.1 - 20.0 min: Re-equilibration

-

-

Flow Rate & Temperature: 1.0 mL/min at 30°C.

-

Detection: UV absorbance at 254 nm (optimal for the extended π-system of the diphenyl group).

-

Injection Volume: 10 µL of sample prepared at 0.5 mg/mL in initial mobile phase conditions.

Caption: Comprehensive analytical workflow for the characterization and purity profiling of this compound.

Advanced Application: STD-NMR for Target Binding Analysis

Beyond basic characterization, this compound derivatives are analyzed for their pharmacodynamic interactions. Saturation Transfer Difference (STD) NMR is a powerful technique used to decipher ligand-protein interactions in solution[2].

Causality Check: When the N,N-diphenylacetamide scaffold binds to a large target protein (like EBOV-GP), selective radiofrequency irradiation of the protein's resonances transfers magnetization to the bound ligand via spin diffusion. By subtracting the "on-resonance" spectrum from the "off-resonance" spectrum, only the protons of the ligand in direct contact with the protein binding pocket remain visible.

Mechanistic Findings via STD-NMR: Literature confirms that the N,N-diphenyl moiety occupies a hydrophobic subcavity shaped by EBOV-GP2 residues (Y517, M548, L558), engaging in favorable π-stacking[2],[3]. Simultaneously, the positively charged primary amine forms critical salt bridges with acidic residues (E100, D522) in the fusion loop[2],[3].

Caption: STD-NMR interaction logic mapping the binding of the N,N-diphenylacetamide scaffold to EBOV-GP.

References

1.[2] N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - National Library of Medicine (PMC) - 2.[1] N,N-Diphenylglycinamide | CAS No: 107776-85-2 - Cleanchem Lab - 3.[3] N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - Journal of Medicinal Chemistry (ACS Publications) - 4.[5] this compound hydrochloride (C14H14N2O) - PubChemLite - Université du Luxembourg - 5.[4] 132139-28-7, this compound hydrochloride - AccelaChemBio -

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 132139-28-7,this compound hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. PubChemLite - this compound hydrochloride (C14H14N2O) [pubchemlite.lcsb.uni.lu]

Application Note: Antimicrobial Screening and Mechanistic Profiling of 2-Amino-N,N-diphenylacetamide Derivatives

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. The N,N-diphenylacetamide pharmacophore has emerged as a highly versatile and potent structural core in modern drug discovery. Specifically, 2-amino-N,N-diphenylacetamide derivatives—including hydrazinyl and chalcone-substituted variants—exhibit significant broad-spectrum antimicrobial and antibiofilm properties. This application note provides drug development professionals with an authoritative, self-validating framework for the synthesis, mechanistic profiling, and antimicrobial screening of these derivatives.

Molecular Rationale & Mechanistic Insights

The pharmacological efficacy of the this compound scaffold is driven by its unique structural bipartite nature.

-

Lipophilic Penetration: The highly lipophilic diphenylamine core facilitates rapid permeation through complex microbial cell envelopes, including the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid membranes of fungi[1].

-

Target Engagement: By substituting the alpha-carbon with various amino or hydrazino groups, researchers introduce critical hydrogen-bond donors and acceptors[2]. This structural versatility allows the molecules to interact with specific intracellular targets.

Mechanistic studies on related N-substituted acetamides indicate that their antimicrobial and antibiofilm activities stem from the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), and the disruption of ergosterol biosynthesis in fungal plasma membranes[3]. Furthermore, the scaffold's favorable pharmacokinetic profile and membrane-penetrating capabilities have been validated in broader antiviral research, including its successful application as a viral entry inhibitor[4].

Caption: Proposed antimicrobial mechanism of action for 2-amino-N,N-diphenylacetamides.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in a specific causal rationale to eliminate false positives and ensure reproducibility.

Chemical Synthesis & Library Preparation

-

Causality: Synthesizing the 2-chloro-N,N-diphenylacetamide intermediate provides a highly reactive electrophilic center. Subsequent nucleophilic substitution with amines (e.g., hydrazine hydrate) yields the target 2-amino derivatives[1]. This modular, two-step approach allows for late-stage diversification, enabling the rapid generation of a compound library for Structure-Activity Relationship (SAR) profiling.

-

Self-Validation: Intermediate and final products must be validated via IR and 1H-NMR spectroscopy to confirm the disappearance of the C-Cl stretch and the appearance of N-H signals. This ensures that any observed biological activity is attributed to the correct molecular entity, not unreacted precursors[2].

Step-by-Step Methodology:

-

Dissolve diphenylamine (0.001 M) in dichloromethane or methanol, adding a catalytic amount of triethylamine.

-

Dropwise add chloroacetyl chloride (0.0012 M) at 0°C with continuous stirring. Reflux to complete the chloroacetylation reaction[4].

-

Purify the resulting 2-chloro-N,N-diphenylacetamide via recrystallization.

-

Dissolve the purified intermediate in methanol and add the desired amine/hydrazine hydrate (0.002 M). Reflux for 24-48 hours[1].

-

Cool, filter the precipitated this compound derivative, and recrystallize from ethanol.

Primary Antimicrobial Screening (Agar Well Diffusion)

-

Causality: The cup-plate method is selected for primary screening because it leverages the radial diffusion of the solubilized compound through the agar matrix. This provides a rapid, visually quantifiable measure of susceptibility across multiple microbial strains simultaneously[1].

-

Self-Validation: The assay is engineered with a strict tripartite control system. A positive control validates the intrinsic susceptibility of the microbial inoculum. A negative control consisting solely of the solvent (DMSO) is mandatory to definitively prove that the solvent vehicle does not contribute to the observed zone of inhibition[3].

Step-by-Step Methodology:

-

Prepare and sterilize Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to CLSI guidelines.

-

Inoculate the agar plates with a standardized microbial suspension (0.5 McFarland standard).

-

Use a sterile borer to punch uniform wells (e.g., 6 mm diameter) into the agar[3].

-

Dissolve the synthesized derivatives in DMSO to a concentration of 100 µg/mL[1].

-

Add 50 µL of the test compound to the sample wells.

-

Add 50 µL of standard antibiotic (e.g., Ciprofloxacin or Fluconazole) to the positive control well, and 50 µL of pure DMSO to the negative control well[1].

-

Incubate at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi). Measure the clear zones of inhibition in millimeters[3].

Quantitative MIC Determination (Broth Microdilution)

-

Causality: While agar diffusion assesses qualitative susceptibility, it is heavily influenced by the compound's molecular weight and diffusion coefficient. Broth microdilution is utilized to determine the precise Minimum Inhibitory Concentration (MIC) in a liquid medium, which more accurately mimics physiological exposure[3].

-

Self-Validation: To eliminate the subjectivity of visual turbidity assessments, Resazurin (a redox indicator) is incorporated. Viable, respiring cells reduce the blue resazurin to pink resorufin. A well that remains blue provides a self-validating, colorimetric confirmation of complete metabolic arrest.

Step-by-Step Methodology:

-

Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.

-

Perform two-fold serial dilutions of the test compound across the rows to establish a concentration gradient.

-

Add 10 µL of standardized microbial inoculum to each well.

-

Incubate the plates under appropriate conditions for the target strain.

-

Post-incubation, add 10 µL of Resazurin indicator solution (0.015%) to all wells and incubate for an additional 2 hours.

-

Record the MIC as the lowest concentration well that remains strictly blue (indicating no cellular respiration).

Caption: Experimental workflow for antimicrobial screening of diphenylacetamide derivatives.

Quantitative Data Summary

The following table synthesizes representative quantitative data from literature evaluating the antimicrobial efficacy of various N,N-diphenylacetamide derivatives.

| Compound Derivative | Structural Substitution | Target Organism(s) | Assay Methodology | Key Efficacy Metric | Source |

| Compound A1 | 2-(2-Benzylidenehydrazinyl) | E. coli, S. aureus | Agar Well Diffusion | Significant broad-spectrum inhibition | [1] |

| Compound A5 | 2-(2-(3-methylbenzylidene)hydrazinyl) | C. albicans | Agar Well Diffusion | Potent antifungal activity | [1] |

| Compound RKCT2 | 4-chloro chalcone derivative | B. subtilis, E. coli | Agar Well Diffusion | 20 mm & 22 mm Zone of Inhibition | [5] |

| 2-chloro-N-phenylacetamide | Base scaffold analog | C. albicans (Resistant) | Biofilm Disruption Assay | Fungicidal; disrupts pre-formed biofilms | [3] |

References

-

Title: Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research | Source: Benchchem | URL: 3

-

Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives | Source: PubMed Central (NIH) | URL: 1

-

Title: Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides | Source: Journal of Drug Delivery and Therapeutics | URL: 5

-

Title: N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile | Source: ACS Publications | URL: 4

Sources